(E)-3-Dodecenol

Insect chemical ecology Termite trail-following Behavioral bioassay

(E)-3-Dodecenol (CAS 68900-87-8) is a defined E-isomer reference standard for termite chemical ecology. Its weaker trail-following activity compared to (Z)-3-dodecen-1-ol makes it essential for isomer discrimination studies and EAG negative controls. Procure high-purity, geometrically authenticated material for GC-MS identification, receptor specificity assays, and pheromone blend research. For research use only; not for human use.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 68900-87-8
Cat. No. B013410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Dodecenol
CAS68900-87-8
Synonyms(E)-dodec-3-en-1-ol; E3-12:OH; 
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9+
InChIKeyBDGQTWOHKASHQU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Dodecenol (CAS 68900-87-8): A Structurally Defined C12 Pheromone Component for Insect Chemical Ecology Research


(E)-3-Dodecenol (CAS 68900-87-8; molecular formula C12H24O; molecular weight 184.32 g/mol) is an unsaturated primary C12 alcohol with an E-configured double bond at the 3-position . It is a known component of termite chemical communication systems and has been identified in whole-body and sternal gland extracts of fungus-growing termite workers . Its biological activity is characterized primarily as a trail-following semiochemical that induces orientation and recruitment behaviors in termite species, though comparative studies demonstrate that its inductive effect is quantifiably weaker than that of its Z-isomer counterpart or natural gland extracts .

Why (E)-3-Dodecenol Cannot Be Interchanged with Closely Related C12 Alcohols in Termite Behavioral Studies


Within the C12 unsaturated alcohol class, subtle structural variations in double bond position and geometry produce markedly different bioactivity profiles. The Z-isomer (Z)-3-dodecen-1-ol elicits trail-following behavior at significantly lower thresholds and with greater sensitivity in termite workers compared to the E-isomer [1][2]. Furthermore, the acetate derivative (E)-3-dodecenyl acetate functions as a primary sex pheromone component in Lepidopteran species, whereas the free alcohol does not serve this role [3]. The (Z)-3-dodecen-1-ol (E)-2-butenoate ester demonstrates field-level attractant activity comparable to natural female pheromones, a property entirely absent in the free alcohol [4]. These functional divergences underscore that (E)-3-dodecenol represents a specific research tool—not a generic substitute—for investigations requiring the precisely defined E-geometry at the C3 position, particularly for studies of termite chemical ecology where isomer-specific receptor discrimination is critical.

Quantitative Differential Evidence: (E)-3-Dodecenol vs. Closest Structural Analogs


Trail-Following Induction: (E)-3-Dodecenol vs. (Z)-3-Dodecen-1-ol in Termite Behavioral Assays

In controlled termite behavioral assays, (E)-3-Dodecenol induces orientation and recruitment behaviors but exhibits quantifiably weaker induction effect compared to (Z)-Dodecenol . Among a panel of synthetic alcohols tested, termite workers displayed the highest sensitivity to (Z)-3-dodecen-1-ol, establishing the Z-isomer as the more potent trail-following component [1]. The activity threshold of the Z-isomer in eliciting trail-following is approximately 10⁻⁴ ng/cm of trail, and the amount secreted per worker is approximately 1 ng [2].

Insect chemical ecology Termite trail-following Behavioral bioassay Pheromone

Sex Pheromone Activity: (E)-3-Dodecenol vs. (E)-3-Dodecenyl Acetate in Lepidoptera

The free alcohol (E)-3-Dodecenol lacks the sex pheromone activity characteristic of its acetate derivative. (E)-3-Dodecenyl acetate has been identified as the main component of the sex pheromone of the sugar beet moth Scrobipalpa ocellatella [1], and it comprises the active component in Scrobipalpopsis solanivora with approximately 2% of the Z-isomer present [2]. In field studies of Epinotia spp., traps baited with specific dodecenol isomers demonstrated species-specific attraction patterns [3], underscoring that the acetate moiety is essential for Lepidoptera sex pheromone function.

Lepidoptera sex pheromone Electroantennography Field trapping Acetate derivative

Ester vs. Alcohol Activity: (E)-3-Dodecenol vs. (Z)-3-Dodecen-1-ol (E)-2-Butenoate in Sweetpotato Weevil

The free alcohol precursor of the sweetpotato weevil pheromone, (Z)-3-dodecen-1-ol, shows sexual stimulation activity on conspecific and heterospecific weevils [1]. However, the esterified form (Z)-3-dodecen-1-ol (E)-2-butenoate exhibits biological activity toward sweetpotato weevil males comparable to or greater than that of the natural female pheromone and purified natural attractant under field conditions [2]. (E)-3-Dodecenol, lacking both the Z-geometry and the crotonate ester functionality, does not demonstrate this level of attractant activity.

Coleoptera pheromone Sweetpotato weevil Field attractant Crotonate ester

Formulation Synergy: (E)-3-Dodecenol as a Minor Component in Scrobipalpa salinella Pheromone Blends

In pheromone compositions designed for attracting Scrobipalpa salinella (a Lepidopteran pest), (E)-3-dodecenyl acetate is specified as a minor component at 1-20 parts by weight per 100 parts by weight of the primary component (Z)-3-dodecenyl acetate [1]. This defined ratio demonstrates that the E-isomer derivative functions as a blend component rather than a standalone attractant, and the free alcohol (E)-3-dodecenol is not specified in the formulation.

Pheromone blend Formulation composition Scrobipalpa salinella Attractant synergy

Physical Property Differentiation: Boiling Point and Density vs. Isomeric Analogs

The E-geometry at C3 confers distinct physicochemical properties relative to positional and geometric isomers. (E)-3-Dodecenol exhibits a predicted boiling point of 268.1°C at 760 mmHg and a density of 0.846 g/cm³ [1]. These values differ subtly from other dodecenol isomers due to variations in molecular packing and intermolecular interactions dictated by double bond configuration. Mass spectrometric analysis of isomeric dodecenols reveals that electron impact-induced fragmentation pathways are dominated by the double bond position, and the E/Z geometry influences the intensity ratios of diagnostic fragment ion pairs [2].

Physicochemical properties Gas chromatography Isomer separation Volatility

Validated Research and Industrial Application Scenarios for (E)-3-Dodecenol


Isomer-Specific Termite Trail-Following Behavioral Studies

(E)-3-Dodecenol serves as a structurally defined, lower-potency reference compound for investigating termite trail-following receptor specificity. Its weaker induction effect compared to (Z)-3-dodecen-1-ol allows researchers to probe the molecular recognition mechanisms underlying geometric isomer discrimination in termite chemoreception [1][2].

Analytical Standard for GC-MS Identification of Dodecenol Isomers

Due to its distinct mass spectral fragmentation pattern relative to Z-isomers and positional variants, (E)-3-Dodecenol is essential as an authenticated standard in gas chromatography-mass spectrometry workflows for identifying and quantifying pheromone components in insect extracts or environmental samples [3].

Negative Control in Insect Electrophysiology and Behavioral Assays

Given its lack of sex pheromone activity in Lepidoptera and its reduced potency in termites, (E)-3-Dodecenol functions as an appropriate negative control or baseline compound in electroantennography (EAG) studies and olfactometer assays designed to validate the specificity of chemosensory responses to active pheromone components [4][5].

Synthetic Intermediate for E-Configured Pheromone Derivatives

(E)-3-Dodecenol may serve as a starting material or intermediate for the synthesis of E-configuration-retaining derivatives, such as (E)-3-dodecenyl acetate, which has demonstrated utility as a minor component in pheromone blends for Scrobipalpa spp. and as a research tool for lepidopteran chemical ecology [6][7].

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